molecular formula C10H24Cl3N3 B3327513 1-(1-Methylpiperidin-4-YL)piperazine 3hcl CAS No. 349535-15-5

1-(1-Methylpiperidin-4-YL)piperazine 3hcl

Cat. No. B3327513
CAS RN: 349535-15-5
M. Wt: 292.7
InChI Key: NDZOOUAUKYVQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-Methylpiperidin-4-YL)piperazine 3hcl”, also known as MPP, is a piperazine derivative that contains two piperazine groups and a methylpiperidine group. It is a white crystalline powder and is available in a fused solid form . It was first developed in the 1970s by Janssen Pharmaceutica, a Belgian pharmaceutical company.


Synthesis Analysis

MPP is synthesized by reacting 4-Methylpiperidine with Piperazine. The product is then treated with hydrochloric acid to obtain the hydrochloride salt of MPP. Another synthesis method involves reacting 1-Methylpiperazine with N-(tert-Butoxycarbonyl)-4-piperidone .


Molecular Structure Analysis

The molecular formula of MPP is C10H21N3 . The InChI Key is OHUMKYGINIODOY-UHFFFAOYSA-N . The molecular weight of MPP is 197.32 .


Physical And Chemical Properties Analysis

MPP is a white crystalline powder that is soluble in water and ethanol. It has a molecular weight of 236.78 g/mol. Its melting point is 240-244 °C, and its boiling point is 436.7 °C. MPP is stable at room temperature and pressure. Its pH in aqueous solution is 2.2-2.8.

Safety and Hazards

MPP is associated with certain hazards. It has hazard statements H314-H302+H312 , indicating that it can cause severe skin burns and eye damage, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.3ClH/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13;;;/h10-11H,2-9H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOOUAUKYVQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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